Tiamulin Fumarate

Description

Origin and Chemical Class within Antimicrobials: The Pleuromutilins

Tiamulin (B153960) Fumarate (B1241708) is a semi-synthetic derivative of pleuromutilin (B8085454), a natural diterpenoid antibiotic clearsynth.comwikipedia.orgnih.govmade-in-china.comnih.govresearchgate.netnih.govherts.ac.ukchemicalbook.commedchemexpress.com. The parent compound, pleuromutilin, was initially discovered in 1951 wikipedia.orggoogle.com. It is derived from various fungi, including Omphalina mutila (formerly Pleurotus mutilus), Clitopilus passeckerianus (formerly Pleurotus passeckerianus), and Clitopilus scyphoides nih.govresearchgate.netwikipedia.orggoogle.comnih.govresearchgate.net.

As a member of the pleuromutilin class, Tiamulin Fumarate functions by selectively inhibiting bacterial protein synthesis nih.govmade-in-china.comnih.govchemicalbook.commedchemexpress.comwikipedia.orgrxlist.comsigmaaldrich.com. This is achieved through its binding to the peptidyl transferase center of the 50S ribosomal subunit, preventing the correct positioning of transfer RNA (tRNA) for peptide transfer and subsequent protein production nih.govchemicalbook.commedchemexpress.comwikipedia.org. This unique mechanism of action contributes to a generally low rate of resistance development compared to other major antibiotic classes nih.govresearchgate.netchemicalbook.comrxlist.comnih.govfrontiersin.org.

Historical Context of Research and Development of Tiamulin Fumarate

The journey of Tiamulin Fumarate began with the discovery of the natural antibiotic pleuromutilin in 1951 wikipedia.orggoogle.com. Tiamulin hydrogen fumarate itself was discovered in 1950, with extensive research commencing in the 1960s nih.govgoogle.com.

Historically, pleuromutilins, including Tiamulin, were primarily developed for veterinary applications, with their initial focus in the 1950s nih.govrxlist.comfrontiersin.org. Tiamulin and valnemulin (B25052) emerged as established derivatives within veterinary medicine nih.govfrontiersin.org. Tiamulin received its first registrations in the early 1980s herts.ac.uk. For a considerable period, Tiamulin was regarded as the sole pleuromutilin antibiotic in active veterinary use researchgate.net.

Despite decades of use in animal health, spanning over 30 years, the pleuromutilin class has demonstrated a slow and limited development of resistance researchgate.netchemicalbook.comnih.gov. In more recent times, there has been a renewed interest in developing this class for human use, leading to the introduction of topical derivatives like retapamulin (B1680546) and systemic compounds such as lefamulin (B1674695) nih.govnih.gov.

Properties

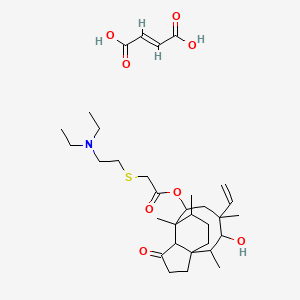

IUPAC Name |

(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H47NO4S.C4H4O4/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;5-3(6)1-2-4(7)8/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t19-,20+,22-,24+,25+,26-,27+,28+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQXDXAHCSEVSD-GCYNEOGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62859-27-2 | |

| Record name | Acetic acid, [[2-(diethylamino)ethyl]thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)]-, (2E)-2-butenedioate (2:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62859-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

609.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55297-96-6 | |

| Record name | Tiamulin fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55297-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiamulin fumarate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055297966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, [[2-(diethylamino)ethyl]thio]-, 6-ethenyldecahydro-5-hydroxy-4,6,9,10-tetramethyl-1-oxo-3a,9-propano-3aH-cyclopentacycloocten-8-yl ester, [3aS-(3aα,4β,5α,6α,8β,9α,9aβ,10S*)]-, (E)-2-butenedioate (1:1) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.146 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIAMULIN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ION1Q02ZCX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Antimicrobial Action of Tiamulin Fumarate

Structural Basis of Ribosome-Tiamulin Fumarate (B1241708) Interaction

Influence of Ribosomal Proteins in Proximity to the Binding Site

Research has elucidated the critical role of specific ribosomal proteins and ribosomal RNA (rRNA) in the efficacy and resistance mechanisms of Tiamulin (B153960) Fumarate. Mutations in the gene encoding ribosomal protein L3 and the 23S ribosomal RNA gene, particularly those affecting the peptidyl transferase center, have been linked to reduced susceptibility to Tiamulin in Brachyspira species. noahcompendium.co.uknih.gov Similarly, mutations within the 23S ribosomal RNA gene are associated with Tiamulin resistance in Mycoplasma species. noahcompendium.co.uk

Detailed analysis of laboratory-selected Brachyspira spp. mutants revealed specific mutations. These included nucleotide alterations at positions 2032, 2055, 2447, 2499, 2504, and 2572 of the 23S rRNA (based on Escherichia coli numbering), as well as amino acid changes at positions 148 and 149 of ribosomal protein L3 (based on Brachyspira pilosicoli numbering). nih.gov In clinical isolates of Brachyspira hyodysenteriae, a single mutation at amino acid 148 of ribosomal protein L3 was identified. nih.gov

Chemical footprinting experiments have demonstrated a reduced binding of Tiamulin to ribosomal subunits isolated from these resistant mutants. nih.govnih.gov This reduction in drug binding is considered the underlying mechanism of resistance in these strains. nih.gov It is inferred that the L3 mutation, which projects into the peptidyl transferase cleft, confers Tiamulin resistance by altering the drug-binding site. nih.gov The locations of these mutated residues relative to the bound drug suggest a model where these mutations indirectly impact Tiamulin binding by perturbing nucleotide U2504. nih.gov

Research into Bacteriostatic versus Bactericidal Concentrations of Tiamulin Fumarate

Tiamulin is predominantly characterized by its bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria. nuevo-group.comnih.govunipi.itmdpi.com However, studies indicate that Tiamulin can achieve bactericidal concentrations, although the specific concentration required varies significantly depending on the bacterial species. noahcompendium.co.ukunipi.it

For instance, bactericidal concentrations against Brachyspira hyodysenteriae and Actinobacillus pleuropneumoniae can be as low as two times their respective Minimum Inhibitory Concentrations (MICs). noahcompendium.co.uk In contrast, achieving a bactericidal effect against Staphylococcus aureus may require concentrations as high as 50 to 100 times the bacteriostatic level. noahcompendium.co.uk

Research on Mycoplasma anatis in ducks has shown that Tiamulin exhibits both time- and concentration-dependent effects. The antimycoplasmal action is enhanced with increased drug concentration or prolonged exposure time. nih.gov Specific research findings illustrate the concentrations and pharmacokinetic/pharmacodynamic (PK/PD) parameters required for different levels of antimicrobial activity against M. anatis in ducks. nih.govfrontiersin.org

Table 1: Tiamulin Doses for Bacteriostatic and Bactericidal Action Against Mycoplasma anatis in Ducks

| Effect Level | Dose (mg/kg or mg/kg/day) | Reference |

| Bacteriostatic (E=0) | 2 mg/kg | nih.govfrontiersin.org |

| Bactericidal (99% decline, E=-2) | 35 mg/kg/day | nih.govfrontiersin.org |

| Bactericidal (99.9% decline, E=-3) | 72 mg/kg | nih.govfrontiersin.org |

Table 2: AUC24h/MIC Values for Tiamulin Against Mycoplasma anatis in Ducks

| Effect Level | AUC24h/MIC (hours) | Reference |

| Bacteriostatic (E=0) | 6.75 | frontiersin.org |

| Bactericidal (E=-2) | 122.2 | frontiersin.org |

| Bactericidal (E=-3) | 251.9 | frontiersin.org |

Antimicrobial Spectrum and Efficacy Studies of Tiamulin Fumarate

In Vitro Susceptibility Profiling Methodologies

In vitro susceptibility profiling of Tiamulin (B153960) Fumarate (B1241708) typically involves determining the Minimum Inhibitory Concentration (MIC) using methods such as broth dilution and agar (B569324) dilution tests. These methodologies assess the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. unipi.itnih.gov Standardized guidelines, such as those from the National Committee for Clinical Laboratory Standards (NCCLS), are often employed to ensure precision and accuracy in susceptibility testing. jmilabs.comasm.org

Tiamulin Fumarate demonstrates significant activity against a range of Gram-positive bacterial species. Studies have reported its effectiveness against Staphylococcus spp. (including Staphylococcus aureus, Staphylococcus warneri, Staphylococcus sciuri, Staphylococcus borealis, Staphylococcus haemolyticus, Staphylococcus equorum), Streptococcus spp., Clostridia (e.g., Clostridium perfringens, Clostridium fallax), Enterococcus faecalis, Aerococcus viridans, Propionibacterium acnes, Arcanobacterium spp., and Listeria monocytogenes. unipi.itnih.govchemicalbook.combelagrogen.byinterchemie.comzagro.commsdvetmanual.comnih.govbio-conferences.org

For Staphylococcus aureus and coagulase-negative staphylococci (CoNS), MIC90 values have been reported at 1 or 2 µg/mL, with corresponding zone diameters greater than 20 mm in disk diffusion tests. jmilabs.comasm.orgnih.gov While it can achieve bactericidal concentrations, the level required for Staphylococcus aureus may be 50-100 times higher than its bacteriostatic level. noahcompendium.co.uk

Table 1: Representative In Vitro Susceptibility of Tiamulin Fumarate Against Select Gram-Positive Bacteria

| Bacterial Species | MIC Range/MIC90 (µg/mL) | Reference |

| Staphylococcus aureus | MIC90: 1-2 | jmilabs.comasm.orgnih.gov |

| Coagulase-Negative Staphylococci (CoNS) | MIC50: ≤0.5 | jmilabs.com |

| Clostridium perfringens | 0.03-1 | nih.gov |

| Clostridium fallax | 0.03-1 | nih.gov |

| Propionibacterium acnes | 0.03-1 | nih.gov |

| Peptococcaceae spp. | 0.03-1 | nih.gov |

| Streptococcus spp. | 12.5 mg/mL | bio-conferences.org |

Tiamulin Fumarate is highly active against various Mycoplasma species, which is one of its predominant indications in veterinary medicine. nih.govncats.iotoku-e.comchemicalbook.comcalpaclab.comavzvet.rubelagrogen.byeuropa.eunoahcompendium.co.ukzagro.commsdvetmanual.com Research has shown high in vitro activity against Mycoplasma gallisepticum, Mycoplasma synoviae, Mycoplasma hyorhinis, Mycoplasma meleagridis, Mycoplasma iowae, Mycoplasma hyopneumoniae, and Mycoplasma hyosynoviae. ncats.iotoku-e.comchemicalbook.comavzvet.rubelagrogen.byeuropa.eu

Representative MIC values for Mycoplasma hyorhinis range from 0.024 to 0.097 µg/mL, and for Mycoplasma synoviae from 0.006 to 1 µg/mL. toku-e.comcalpaclab.com The MIC of tiamulin against Mycoplasma gallisepticum strain S6 was reported as 0.03 μg/mL. frontiersin.org

Table 2: Representative In Vitro Susceptibility of Tiamulin Fumarate Against Mycoplasma Species

| Mycoplasma Species | MIC Range/MIC90 (µg/mL) | Reference |

| Mycoplasma hyorhinis | 0.024-0.097 | toku-e.comcalpaclab.com |

| Mycoplasma synoviae | 0.006-1 | toku-e.comcalpaclab.com |

| Mycoplasma gallisepticum | MIC: 0.03 | frontiersin.org |

| Mycoplasma spp. (poultry isolates) | MIC90: 0.025-0.25 | ncats.io |

Tiamulin Fumarate exhibits exceptional activity against anaerobic bacterial species and intestinal spirochetes. asm.orgnih.gov Studies have demonstrated its efficacy against Brachyspira spp. (including Brachyspira hyodysenteriae, Brachyspira pilosicoli, Brachyspira innocens, Brachyspira intermedia, Brachyspira murdochii, Brachyspira suis), Bacteroides fragilis, Bacteroides vulgatus, Bacteroides splanchnicus, Bacteroides oralis, Bacteroides asaccharolyticus, Bacteroides melaninogenicus, Fusobacterium fusiforme (F. nucleatum), and Sphaerophorus necrophorus. nih.govchemicalbook.combelagrogen.byeuropa.euinterchemie.commsdvetmanual.comnih.govresearchgate.net

Broth dilution MICs for many of these anaerobes, including Bacteroides fragilis and Clostridium perfringens, range from 0.03 to 1 µg/mL. nih.gov However, some strains like Bacteroides thetaiotaomicron, Bacteroides distasonis, and Sphaerophorus freundii (F. mortiferum) show higher MICs, typically 8-32 µg/mL. nih.gov Resistance in Brachyspira hyodysenteriae can develop gradually due to mutations in ribosomal protein L3 and 23S rRNA genes, leading to a wide range of MIC values (0.03 to >16 µg/mL) in field isolates. micromast.com

Table 3: Representative In Vitro Susceptibility of Tiamulin Fumarate Against Select Anaerobic Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Bacteroides fragilis | 0.03-1 | nih.gov |

| Bacteroides vulgatus | 0.03-1 | nih.gov |

| Clostridium perfringens | 0.03-1 | nih.gov |

| Propionibacterium acnes | 0.03-1 | nih.gov |

| Brachyspira hyodysenteriae | 0.03->16 | micromast.com |

| Brachyspira pilosicoli | ≤1->4 | researchgate.net |

While Tiamulin Fumarate's activity is generally more pronounced against Gram-positive bacteria and Mycoplasma, it also shows activity against certain Gram-negative species. nih.govchemicalbook.combelagrogen.byeuropa.euinterchemie.commsdvetmanual.com Notable susceptible Gram-negative organisms include Actinobacillus pleuropneumoniae, Pasteurella multocida, Actinobacillus suis, Erysipelothrix rhusiopathiae, Haemophilus parasuis, and Lawsonia intracellularis. nih.govchemicalbook.combelagrogen.byeuropa.eujmilabs.comasm.orgnih.govfda.govscispace.com It is generally less active against other Gram-negative bacteria such as Klebsiella, Fusobacterium, Campylobacter, and Enterobacteriaceae (e.g., Salmonella spp. and Escherichia coli), against which it is often not effective. chemicalbook.comavzvet.rubelagrogen.byasm.orgnih.gov

For Pasteurella multocida, MICs range from 8 to 32 µg/mL, with disk diffusion zone diameters of 10-21 mm. jmilabs.comasm.orgnih.gov Actinobacillus pleuropneumoniae and Actinobacillus suis show MIC90 values around 16 µg/mL. nih.gov Erysipelothrix rhusiopathiae and the majority of Streptococcus suis isolates have MIC50 values of 1 to 2 µg/mL. nih.gov

Table 4: Representative In Vitro Susceptibility of Tiamulin Fumarate Against Select Gram-Negative Bacteria

| Bacterial Species | MIC Range/MIC90 (µg/mL) | Reference |

| Pasteurella multocida | 8-32 | jmilabs.comasm.orgnih.gov |

| Actinobacillus pleuropneumoniae | MIC90: 16 | nih.gov |

| Actinobacillus suis | MIC90: 16 | nih.gov |

| Erysipelothrix rhusiopathiae | MIC50: 1-2 | nih.gov |

| Haemophilus parasuis | MIC50: 1-2 | nih.gov |

In Vivo Efficacy Assessment in Animal Models

In vivo efficacy assessment of Tiamulin Fumarate involves evaluating its therapeutic effects in animal models infected with specific pathogens. These studies aim to confirm the drug's effectiveness under conditions that mimic natural infections, considering factors like clinical signs, lesion scores, pathogen isolation, and weight gain. researchgate.net

Experimental infection models are crucial for assessing Tiamulin Fumarate's in vivo efficacy. These models often involve inducing a specific disease in target animal species and then administering Tiamulin Fumarate to evaluate its ability to control or treat the infection.

Mycoplasma gallisepticum in Chickens: An established experimental intratracheal infection model in 8-day-old chickens has been used to study the efficacy of Tiamulin against Mycoplasma gallisepticum. frontiersin.org In such models, chickens are infected, and then treated with Tiamulin Fumarate, with efficacy monitored by clinical scoring of respiratory signs, macroscopic scoring of respiratory tract lesions, M. gallisepticum isolation from respiratory organs, weight gain, and mortality. researchgate.net Studies have shown that Tiamulin Fumarate treatment provides significant protection against M. gallisepticum infection, with higher doses leading to better reduction of clinical signs and pathogen numbers. researchgate.net

Lawsonia intracellularis (Porcine Proliferative Enteropathy/Ileitis) in Pigs: Clinical field studies have been conducted using disease model systems to evaluate Tiamulin Fumarate's effectiveness in controlling Lawsonia intracellularis infection in growing pigs. fda.gov These studies involve inducing porcine proliferative enteropathy (PPE/ileitis) and then assessing the drug's ability to control the specific effects of the infection. fda.gov

Brachyspira hyodysenteriae (Swine Dysentery) in Pigs: Tiamulin Fumarate is used for the treatment and control of swine dysentery caused by Brachyspira hyodysenteriae. europa.euinterchemie.commsdvetmanual.comfda.govscispace.com In vivo studies confirm its efficacy in reducing disease severity. micromast.com

Actinobacillus pleuropneumoniae in Pigs: Models for pleuropneumonia caused by Actinobacillus pleuropneumoniae have been used to demonstrate Tiamulin's effectiveness. europa.eumsdvetmanual.com

Mycoplasma infection in Goats: Nebulization has been explored as a route of administration for Tiamulin Fumarate in goats for the management of Contagious Caprine Pleuropneumonia (CCPP) caused by Mycoplasma species. Studies in diseased goats have shown that Tiamulin Fumarate contributes to promoting goat growth and reducing Mycoplasma infection intensity, with nebulization demonstrating a substantial effect. ufrgs.br

Comparative Efficacy Studies with Other Antimicrobials in Animal Models

Research has demonstrated the efficacy of tiamulin fumarate in animal models, often in comparison to other commonly used antimicrobials. Tiamulin has shown enhanced activity when co-administered with tetracyclines researchgate.net. Notably, it has proven effective against Mycoplasma strains that exhibit resistance to other antibiotics such as tylosin (B1662201) and erythromycin (B1671065) nih.gov.

In a study involving Mycoplasma gallisepticum in chickens, the minimum inhibitory concentration (MIC) of tiamulin against strain S6 was determined to be 0.03 μg/mL frontiersin.org. Comparative in vitro susceptibility studies have provided insights into tiamulin's efficacy against various Mycoplasma species relative to other antimicrobials. The following table summarizes antimicrobial sensitivity ranges (MICs) for Mycoplasma species isolated from poultry between 1975 and 1989: researchgate.net

| Antimicrobial | Mycoplasma gallisepticum (MG) (n=175) (μg/mL) | Mycoplasma synoviae (MS) (n=53) (μg/mL) | Mycoplasma meleagridis (MM) (n=17) (μg/mL) | Mycoplasma iowae (MI) (n=25) (μg/mL) |

| Tiamulin | 0.0039 to 0.78 | 0.031 to 1.0 | 0.03 to 1.0 | 0.015 to 10 |

| Tylosin | 0.01 to 75 | 0.015 to 75 | 0.015 to 3.0 | 0.05 to 64 |

| Oxytetracycline | 0.12 to 10 | 0.06 to 0.08 | 0.3 to 5.0 | 1 to 3 |

| Lincomycin | 0.4 to 64 | 0.31 to 6.0 | 0.5 to 5.0 | 3 to 64 |

| Enrofloxacin | 0.01 to 0.25 | 0.1 to 1.0 | 0.015 to 1.0 | 0.1 to 1.0 |

n = number of isolates tested. researchgate.net

In animal disease models, tiamulin fumarate has been investigated for its effectiveness in controlling various infections. It is indicated for the treatment of swine dysentery caused by Brachyspira hyodysenteriae, colitis due to Brachyspira pilosicoli, ileitis associated with Lawsonia intracellularis, and enzootic pneumonia caused by Mycoplasma hyopneumoniae in pigs nih.govfda.gov. For poultry, tiamulin is approved for the treatment and prevention of chronic respiratory disease caused by Mycoplasma gallisepticum and Mycoplasma synoviae, as well as infectious sinusitis and air-sacculitis in turkeys caused by M. gallisepticum and M. meleagridis nih.gov. A clinical field study demonstrated the effectiveness of tiamulin hydrogen fumarate at concentrations of 35 and 50 g/ton in controlling Lawsonia intracellularis infection in growing pigs fda.gov. Furthermore, a study on goats naturally infected with contagious caprine pleuropneumonia (CCPP) indicated that nebulized tiamulin fumarate had a marginally superior Mycoplasma eradication effect compared to intramuscular injection, with both administration methods leading to better weight gain rates than in untreated control groups ufrgs.br.

Research on Tiamulin Fumarate Activity against Antimicrobial-Resistant Mycoplasma Strains

Resistance to pleuromutilin (B8085454) antibiotics, including tiamulin, in Mycoplasma species is frequently associated with mutations in the 23S ribosomal RNA (rRNA) gene noahcompendium.co.uknih.gov. A single mutation in this gene can lead to an increase in the MICs of tiamulin and valnemulin (B25052), while higher levels of resistance typically require a combination of two or three mutations nih.gov. Mycoplasma mutants that develop resistance to pleuromutilins may also exhibit cross-resistance to other antimicrobial agents, such as lincomycin, chloramphenicol, and florfenicol. In some cases, cross-resistance to erythromycin, tilmicosin, and tylosin has also been observed nih.gov.

Despite these resistance mechanisms, the widespread use of tiamulin fumarate for over three decades has not generally resulted in a significant increase in resistance among Mycoplasma and Brachyspira pathogens, although resistant isolates are occasionally encountered chemicalbook.comresearchgate.netresearchgate.net. Tiamulin has specifically shown effectiveness against Mycoplasma strains that are resistant to tylosin and erythromycin nih.gov. While some studies have reported high MIC values (>64 μg/mL) against tiamulin in certain strains, suggesting pre-existing or emerging resistance unipi.it, other research indicates that Mycoplasma hyopneumoniae strains consistently demonstrate low tiamulin MIC90 values and narrow MIC ranges, with no evidence of a widespread resistance pattern, thereby indicating excellent in vitro sensitivity huvepharma.com.

Mechanisms of Antimicrobial Resistance to Tiamulin Fumarate

Genetic Basis of Tiamulin (B153960) Fumarate (B1241708) Resistance

The genetic foundation of tiamulin resistance involves both mutations in the bacterial chromosome and the acquisition of mobile genetic elements. noahcompendium.co.uk

A primary mechanism of tiamulin resistance involves mutations in the 23S rRNA gene, a component of the 50S ribosomal subunit where tiamulin binds. noahcompendium.co.uktoku-e.com These mutations typically occur in the peptidyl transferase center (PTC), the active site for peptide bond formation. nih.govmdpi.com Alterations in this region can reduce the binding affinity of tiamulin to the ribosome. nih.gov

Research has identified several specific mutations in the 23S rRNA gene associated with tiamulin resistance. For instance, in Mycoplasma gallisepticum, mutations at nucleotide positions 2058, 2059, 2061, 2447, and 2503 (Escherichia coli numbering) have been observed. oup.comsigmaaldrich.com While a single mutation can lead to an increase in the minimum inhibitory concentrations (MICs) of tiamulin, a combination of two or three mutations is often required for high-level resistance. oup.comsigmaaldrich.com In Brachyspira hyodysenteriae, a G2032A mutation has been linked to tiamulin resistance. weizmann.ac.il Other mutations in various bacteria that can confer resistance include those at positions 2055, 2447, 2504, and 2572. oup.com

Table 1: Examples of 23S rRNA Mutations Conferring Tiamulin Resistance

| Bacterium | 23S rRNA Gene Mutation (E. coli numbering) |

|---|---|

| Mycoplasma gallisepticum | A2058G, A2059G, G2061A/U, C2447U, A2503G oup.comsigmaaldrich.com |

| Brachyspira hyodysenteriae | G2032A weizmann.ac.il |

| Thermus thermophilus | G2061A/U, A2451U, C2452U, U2500A, U2504G nih.gov |

Mutations in genes encoding ribosomal proteins, particularly the rplC gene that codes for the ribosomal protein uL3, can also lead to tiamulin resistance. noahcompendium.co.uknih.gov The uL3 protein has a loop that extends into the PTC, and mutations in this loop can indirectly affect the conformation of the rRNA at the drug's binding site. nih.govresearchgate.net

In Escherichia coli, an Asn149Asp alteration in the uL3 protein has been shown to cause tiamulin resistance. nih.govnih.gov In Staphylococcus aureus, mutations such as G144R, G152D, and D159Y in uL3 have been associated with tiamulin resistance. asm.org Stepwise mutations in the rplC gene can result in higher levels of resistance than single mutations. researchgate.net

Table 2: Examples of uL3 (rplC) Mutations Associated with Tiamulin Resistance

| Bacterium | uL3 Protein Mutation (E. coli numbering) |

|---|---|

| Escherichia coli | Asn149Asp nih.govnih.gov |

| Staphylococcus aureus | Gly144Arg, Gly152Asp, Asp159Tyr asm.org |

| Brachyspira hyodysenteriae | Asn148Lys asm.org |

The spread of tiamulin resistance can be facilitated by the horizontal transfer of resistance genes located on plasmids and transposons. noahcompendium.co.ukdefra.gov.uk The vga (virginiamycin A resistance) genes, such as vga(A) and vga(E), encode for ABC-F proteins that can act as efflux pumps, removing the antibiotic from the bacterial cell. nih.govresearchgate.net

The cfr (chloramphenicol-florfenicol resistance) gene is another significant mobile resistance element. defra.gov.ukoup.com It encodes a methyltransferase that modifies the 23S rRNA at position A2503. nih.gov This methylation confers cross-resistance to several classes of antibiotics that bind to the PTC, including phenicols, lincosamides, oxazolidinones, pleuromutilins, and streptogramin A (PhLOPSA phenotype). nih.gov The cfr gene has been identified on plasmids in various bacteria, including Staphylococcus aureus. nih.govnih.gov

Table 3: Mobile Genetic Elements Conferring Tiamulin Resistance

| Gene | Encoded Protein | Mechanism of Resistance | Associated Mobile Element |

|---|---|---|---|

| vga(A), vga(E) | ABC-F transporter | Efflux of pleuromutilins and streptogramin A nih.govresearchgate.net | Plasmids, Transposons researchgate.net |

| cfr | 23S rRNA methyltransferase | Methylation of A2503 in 23S rRNA, leading to PhLOPSA resistance nih.gov | Plasmids nih.govnih.gov |

Molecular Mechanisms of Resistance to Tiamulin Fumarate

The genetic alterations leading to tiamulin resistance translate into molecular changes that interfere with the drug's inhibitory action on protein synthesis.

A key molecular mechanism of tiamulin resistance is the reduction of the drug's binding affinity to the ribosome. nih.gov Chemical footprinting experiments have demonstrated that mutations in ribosomal protein L3 lead to reduced binding of tiamulin to mutant ribosomes. nih.govnih.gov Similarly, mutations in the 23S rRNA can directly impact the binding pocket. weizmann.ac.il The presence of the antibiotic itself can sometimes shift the equilibrium between two ribosomal conformations towards the one that binds the drug. asm.org

Resistance to tiamulin can also be caused by conformational changes in the ribosomal binding site, even due to mutations distant from the actual drug binding pocket. nih.gov Mutations in ribosomal protein uL3 are thought to cause resistance by altering the local rRNA conformation at the peptidyl transferase center. nih.govresearchgate.net These changes can destabilize the rRNA conformation in the active site, thereby hindering tiamulin binding. researchgate.neturi.edu

Structural studies have shown that tiamulin binds in a cavity within the PTC, and its binding overlaps with that of tRNA substrates, which explains its direct inhibition of peptide bond formation. weizmann.ac.il Mutations that affect the conformation or flexibility of the 23S rRNA nucleotides that line this binding pocket can reduce tiamulin susceptibility. weizmann.ac.il For example, the mutation G2032A in B. hyodysenteriae, along with a mutation in the L3 protein, confers resistance to tiamulin, even though this nucleotide is several angstroms away from the bound drug. weizmann.ac.ilpnas.org This indicates that resistance can be mediated through long-range conformational changes. pnas.org

Emergence and Spread of Tiamulin Fumarate Resistance within Microbial Populations

The emergence of resistance to tiamulin fumarate within microbial populations is primarily a result of chromosomal mutations. nih.gov Unlike resistance to many other antibiotic classes, which is often mediated by the horizontal transfer of mobile genetic elements like plasmids, tiamulin resistance typically develops through a slower, stepwise process involving alterations in the bacterial genome itself. nih.govasm.org This gradual development suggests that multiple mutations may be necessary to achieve high levels of resistance. nih.govasm.org

The principal targets for these resistance-conferring mutations are genes that code for components of the bacterial ribosome, the site of action for tiamulin. Specifically, mutations have been identified in the 23S rRNA gene and the rplC gene, which encodes the ribosomal protein uL3. nih.govmdpi.comeuropa.eu These mutations alter the drug's binding site at the peptidyl transferase center (PTC) of the 50S ribosomal subunit. mdpi.comnih.gov For example, mutations in the 23S rRNA gene have been linked to reduced tiamulin susceptibility in Brachyspira species and Mycoplasma species. europa.eu Similarly, amino acid substitutions in the L3 ribosomal protein have been identified as a source of resistance in bacteria such as Escherichia coli and Staphylococcus aureus. mdpi.comnih.gov

While the horizontal transfer of tiamulin-specific resistance genes has not been widely identified, the potential for spread exists through mobile genetic elements that confer resistance to multiple antibiotic classes, including pleuromutilins. nih.govfrontiersin.org The transfer of resistance genes via plasmids and transposons is a significant driver for the dissemination of antibiotic resistance in general, allowing bacteria to rapidly acquire new defense mechanisms and leading to the rise of multidrug-resistant strains. frontiersin.org The presence of genes like cfr on mobile elements, which can confer resistance to tiamulin, highlights a potential pathway for more rapid dissemination. weizmann.ac.il

Cross-Resistance Patterns with Other Antimicrobial Classes

Tiamulin's unique binding site on the ribosome means that cross-resistance with many other antibiotic classes is not common. science.govresearchgate.net However, significant cross-resistance patterns do exist, particularly with antibiotics that have overlapping binding sites or are affected by the same resistance mechanisms. These primarily include macrolides, lincosamides, and streptogramin A antibiotics. nih.govbiorxiv.org

The most well-documented mechanism for broad cross-resistance involving tiamulin is the cfr (chloramphenicol-florfenicol resistance) gene. weizmann.ac.il This gene encodes an rRNA methyltransferase that modifies nucleotide A2503 in the 23S rRNA. oup.com This methylation prevents the binding of several classes of antibiotics to the peptidyl transferase center, resulting in a multidrug resistance phenotype known as PhLOPSA, which includes resistance to Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A antibiotics. weizmann.ac.il

In addition to cfr-mediated resistance, other genes and phenotypes are associated with cross-resistance to tiamulin. The LSA (Lincosamide-Streptogramin A) and LSAP (Lincosamide-Streptogramin A-Pleuromutilin) phenotypes have been identified in Streptococcus agalactiae. nih.gov This resistance can be mediated by ABC-F family proteins, such as those encoded by the lsa(C) and srpA genes, which are thought to protect the ribosome from the antibiotic. nih.govbiorxiv.org Functional cloning has confirmed that the srpA gene can mediate cross-resistance to pleuromutilins (including tiamulin), lincosamides, and streptogramin A. biorxiv.org

Partial cross-resistance has also been noted between tiamulin and the macrolide tylosin (B1662201). nuevo-group.com In some cases, microorganisms resistant to tiamulin also show resistance to tylosin, although the reverse is not always true. nuevo-group.com Mutations in the L3 ribosomal protein generally produce specific resistance to tiamulin without cross-resistance to other drugs that bind in the same region. nih.gov

| Antimicrobial Class | Associated Resistance Gene/Phenotype | Mechanism | Reference |

|---|---|---|---|

| Phenicols, Lincosamides, Oxazolidinones, Streptogramin A | cfr | Methylation of 23S rRNA at position A2503, preventing drug binding. | weizmann.ac.il |

| Lincosamides, Streptogramin A | LSA/LSAP Phenotype (e.g., lsa(C), srpA) | Ribosomal protection by ABC-F family proteins. | nih.govbiorxiv.org |

| Macrolides (e.g., Tylosin) | Not fully defined, potential target site modification | Partial cross-resistance observed; tiamulin-resistant strains may be resistant to tylosin. | nuevo-group.comnuevo-group.com |

Methodologies for Antimicrobial Resistance Research of Tiamulin Fumarate

Disc diffusion assays are a fundamental method for assessing bacterial susceptibility to tiamulin and for surveillance of resistance. nih.gov In this method, a paper disc impregnated with a standardized amount of the antibiotic is placed on an agar (B569324) plate inoculated with the test bacterium. The antibiotic diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will appear around the disc where growth has been prevented.

For tiamulin, 30-μg discs are commonly used. nih.govasm.org The choice of agar medium can depend on the organism being tested; for example, Mueller-Hinton agar is used for nonfastidious species like Staphylococcus, while enriched chocolate Mueller-Hinton agar is used for more fastidious bacteria such as Streptococcus suis. nih.gov The diameter of the zone of inhibition is measured and compared to established interpretive criteria to classify the isolate as susceptible, intermediate, or resistant. These criteria correlate the zone diameter with the minimum inhibitory concentration (MIC) of the drug. nih.govjmilabs.com

| Bacterial Species Group | Agar Medium | Susceptible Zone Diameter (mm) | Resistant Zone Diameter (mm) | Reference |

|---|---|---|---|---|

| Pasteurella multocida, Staphylococci | Mueller-Hinton Agar | ≥19 | ≤11 | nih.gov |

| Actinobacillus suis, Erysipelothrix rhusiopathiae, Streptococcus suis | Enriched Chocolate Mueller-Hinton Agar | ≥16 | ≤8 | nih.gov |

| Actinobacillus pleuropneumoniae | Enriched Chocolate Mueller-Hinton Agar | ≥9 | ≤8 | asm.org |

To investigate the genetic basis of tiamulin resistance, researchers construct and analyze mutant libraries. This involves generating a large population of bacteria with random mutations and then selecting for those that can survive in the presence of tiamulin. nih.govoup.com

A common method for generating mutations is error-prone Polymerase Chain Reaction (PCR). oup.comoup.com This technique introduces random mutations into a specific gene or set of genes, such as those encoding ribosomal components. The mutated genes are then introduced into a host bacterium, creating a library of transformants. oup.com This library is then subjected to selection by plating the bacteria on agar containing increasing concentrations of tiamulin. oup.comoup.com Colonies that survive at higher antibiotic concentrations are isolated. nih.gov The genetic alterations in these resistant mutants are then identified through DNA sequencing, allowing researchers to pinpoint the specific mutations in genes like 23S rRNA or rplC that confer resistance. mdpi.comnih.gov

Genomic analysis is crucial for identifying the molecular changes responsible for tiamulin resistance. This typically involves sequencing the genomes, or specific target genes, of resistant bacterial strains and comparing them to susceptible parent strains. mdpi.combiorxiv.org Whole-genome sequencing can provide a comprehensive view of all genetic alterations, while targeted sequencing often focuses on the 23S rRNA and rplC genes, which are known hotspots for resistance mutations. mdpi.comnih.gov This comparative genomic approach has been instrumental in identifying single nucleotide substitutions in 23S rRNA and amino acid changes in the L3 protein that lead to resistance. mdpi.comnih.gov

Proteomic analysis complements genomic studies by examining changes in protein expression in response to antibiotic exposure. cas.czbiorxiv.org Using techniques like mass spectrometry, researchers can identify proteins that are overexpressed or underexpressed in resistant strains or in bacteria exposed to tiamulin. For instance, proteomic studies in Streptomyces coelicolor have shown that a peptidyl hydrolase is highly expressed upon exposure to tiamulin, suggesting a potential role for this enzyme in the resistance mechanism. cas.cz This approach helps to uncover novel resistance pathways that are not directly related to target site modification. biorxiv.org

Chemical footprinting is a powerful biochemical technique used to map the precise binding site of a drug on a nucleic acid molecule, such as the ribosome. nih.govasm.org The method uses chemical probes that modify exposed bases of the rRNA. When an antibiotic like tiamulin is bound to the ribosome, it protects the nucleotides at its binding site from modification by these probes.

By comparing the modification pattern of the rRNA in the presence and absence of tiamulin, researchers can identify the specific nucleotides that are "protected" by the drug. nih.govasm.org This reveals the drug's "footprint" on the ribosome. Studies using this technique have shown that tiamulin interacts with domain V of the 23S rRNA at the peptidyl transferase center, with clear footprints at nucleotides such as A2058, A2059, U2506, U2584, and U2585 in E. coli. nih.gov Furthermore, chemical footprinting can be used on ribosomes from resistant mutants. A reduced protection pattern in mutant ribosomes indicates that the mutation has decreased the binding affinity of the drug, confirming the mechanism of resistance. mdpi.comasm.org

Pharmacokinetic and Pharmacodynamic Pk/pd Research of Tiamulin Fumarate

Absorption and Distribution Studies in Various Animal Species

Tiamulin (B153960) Fumarate (B1241708) exhibits favorable absorption characteristics and widespread distribution into target tissues following oral administration in several animal species. Its high lipid solubility contributes to its extensive tissue penetration. nih.gov

Tiamulin Fumarate is well absorbed from the gastrointestinal tract after oral administration. In pigs, absorption is reported to be over 90% europa.eudefra.gov.ukeuropa.eu, with the drug appearing in the blood within 30 minutes nuevo-group.comnuevo-group.comnih.govdefra.gov.uk. Chickens also demonstrate good oral absorption, ranging from 70% to 95% defra.gov.ukeuropa.eunoahcompendium.co.ukdechra.co.ukhpra.ie. In ducks, tiamulin is rapidly absorbed following oral administration nih.govfrontiersin.org. Studies in Nile tilapia indicate an oral absolute bioavailability of approximately 97.1% researchgate.net.

Tiamulin is widely distributed throughout the body due to its high lipid solubility nih.goveuropa.eudefra.gov.ukeuropa.eunuevo-group.comnoahcompendium.co.ukdechra.co.ukhpra.ie. It has been shown to concentrate significantly in specific tissues, particularly the liver, kidney (which are sites of excretion), and the lung europa.eudefra.gov.ukeuropa.eunoahcompendium.co.ukdechra.co.ukhpra.ie. In chickens, lung concentrations can be up to 30 times higher than serum levels defra.gov.ukeuropa.eunoahcompendium.co.ukdechra.co.ukhpra.ie. In pigs, the drug also accumulates in the lungs and colon, with lung concentrations being 15.7 times higher and colon contents concentrations 21 times higher than plasma levels following injection nuevo-group.comnuevo-group.comdefra.gov.ukthepigsite.com. For ducks, the highest tiamulin residues were detected in the liver, followed by muscle, with lower concentrations in the skin and fat nih.govfrontiersin.org. In tilapia, high concentrations of tiamulin fumarate were found in the kidney, and the longest mean residence time was recorded in bile researchgate.net. Tiamulin also concentrates in the colon contents, with estimated concentrations of 3.41 µg/ml in pigs following oral administration defra.gov.ukeuropa.eunoahcompendium.co.uk. Serum protein binding typically ranges from approximately 30% to 50% across different species europa.eudefra.gov.ukeuropa.eunuevo-group.comnuevo-group.comdefra.gov.uknoahcompendium.co.ukhpra.ie.

Metabolism and Excretion Pathways of Tiamulin Fumarate

Tiamulin Fumarate undergoes extensive metabolism primarily in the liver, with subsequent excretion predominantly via biliary and renal routes.

Tiamulin Fumarate is extensively metabolized, with approximately 90% biotransformation occurring in the liver nuevo-group.comnuevo-group.comdefra.gov.uk. The primary metabolic pathways include hydroxylation, de-alkylation, and hydrolysis nuevo-group.comnuevo-group.comdefra.gov.ukhpra.ienih.gov. Research has identified at least 16 biologically inactive metabolites in pigs nuevo-group.comdefra.gov.ukhpra.ienih.gov. In poultry, over 15 metabolites have been detected in tissue extracts, with four accounting for the majority of the residue nih.gov. Key identified metabolites in swine liver microsomes include 2β-hydroxy-tiamulin, 8α-hydroxy-tiamulin, and N-deethyl-tiamulin researchgate.net. In farm animals, phase I metabolic routes involve hydroxylation in the mutilin (B591076) part, S-oxidation, and N-deethylation on the side chain, with no phase II metabolites typically detected researchgate.net.

Excretion of Tiamulin Fumarate and its metabolites occurs mainly via the bile (55-85%) and the kidneys (15-30%) europa.eudefra.gov.ukeuropa.eudefra.gov.uknoahcompendium.co.ukdechra.co.ukhpra.ienih.gov. The excretion process is relatively rapid, with approximately 99% of the administered dose being eliminated within 48 hours europa.eudefra.gov.ukeuropa.eudefra.gov.uknoahcompendium.co.ukdechra.co.ukhpra.ie. The metabolites excreted are predominantly microbiologically inactive europa.eudefra.gov.ukeuropa.eudefra.gov.uknoahcompendium.co.ukdechra.co.ukhpra.ie.

Determination of Pharmacokinetic Parameters (e.g., Cmax, Tmax, Area Under Curve, Elimination Half-life, Mean Residence Time)

Pharmacokinetic parameters for Tiamulin Fumarate vary depending on the animal species and administered dose.

Table 1: Summary of Key Pharmacokinetic Parameters of Tiamulin Fumarate in Various Animal Species

| Parameter | Species | Dose (mg/kg BW) | Value | Notes | Source |

| Cmax (µg/mL) | Pigs | 10 (oral) | 1.03 | By microbiological assay | europa.eudefra.gov.ukeuropa.eudefra.gov.uknoahcompendium.co.uk |

| Pigs | 25 (oral) | 1.82 | By microbiological assay | europa.eudefra.gov.ukeuropa.eudefra.gov.uknoahcompendium.co.uk | |

| Pigs | 25 (oral) | 1.88 - 1.90 | Mean ± SEM | agriscitech.eucabidigitallibrary.org | |

| Ducks | 30 (oral) | 0.77 | Attained at 2 h | nih.govfrontiersin.org | |

| Ducks | 60 (oral) | 2.32 | Attained at 2 h | nih.govfrontiersin.org | |

| Chickens | 25 (oral) | 1.86 | By microbiological assay | defra.gov.uknoahcompendium.co.uk | |

| Chickens | 50 (oral) | 4.02 | By microbiological assay | defra.gov.uknoahcompendium.co.uk | |

| Chickens | 5 (i.m.) | 2.05 | Infected chickens | frontiersin.org | |

| Chickens | 40 (i.m.) | 8.8 | Infected chickens | frontiersin.org | |

| Chickens | 80 (i.m.) | 14 | Infected chickens | frontiersin.org | |

| Broiler Chickens | - | 0.0899 (µg/mL) | AFB1-unexposed | nih.gov | |

| Turkeys | 25 (oral) | 1.46 | By microbiological assay | defra.gov.uknoahcompendium.co.uk | |

| Turkeys | 50 (oral) | 3.02 | By microbiological assay | defra.gov.uknoahcompendium.co.uk | |

| Tmax (h) | Pigs | 10, 25 (oral) | 2 | For both doses | europa.eudefra.gov.ukeuropa.eudefra.gov.uknoahcompendium.co.uk |

| Pigs | 25 (oral) | 2.11 - 2.46 | Mean ± SEM | agriscitech.eucabidigitallibrary.org | |

| Ducks | 30, 60 (oral) | 2 | For both doses | nih.govfrontiersin.org | |

| Chickens | - | 2-4 | Oral administration | defra.gov.uknoahcompendium.co.ukdechra.co.uk | |

| Chickens | - | 2.85 | Oral administration | defra.gov.uknoahcompendium.co.uk | |

| Chickens | 5, 40, 80 (i.m.) | 0.167 | After administration | frontiersin.org | |

| Broiler Chickens | - | 0.44 | Oral administration | nih.gov | |

| Turkeys | - | 2-4 | After dosing | defra.gov.uknoahcompendium.co.uk | |

| Elimination Half-life (T1/2) (h) | Pigs | 25 (oral) | 4.68 - 5.05 | Mean ± SEM | agriscitech.eucabidigitallibrary.org |

| Ducks | 30 (oral) | 3.54 | nih.govfrontiersin.org | ||

| Ducks | 60 (oral) | 6.34 | nih.govfrontiersin.org | ||

| Geese | 60 (oral) | 3.13 (single dose), 2.62 (multiple doses) | unipi.it | ||

| Chickens | - | 4.23 | Comparable to ducks | nih.govunipi.it | |

| Chickens | 5, 40, 80 (i.m.) | ~1.24 | For all three doses | frontiersin.org | |

| Broiler Chickens | - | 7.0 ± 2.9 | AFB1-unexposed | nih.gov | |

| Dogs | - | 2.23 | nih.gov | ||

| Mean Residence Time (MRT) (h) | Pigs | 25 (oral) | 8.20 | Mean ± SEM | agriscitech.eucabidigitallibrary.org |

| Ducks | 30 (oral) | 5.95 | nih.gov | ||

| Ducks | 60 (oral) | 7.64 | nih.gov | ||

| Chickens | 40 (oral) | 7.1 | nih.gov | ||

| Chickens | 5, 40, 80 (i.m.) | MRTlast values provided in source | frontiersin.org | ||

| Broiler Chickens | - | 6.8 ± 1.4 | AFB1-unexposed | nih.gov | |

| Area Under Curve (AUC) (µg·h/mL) | Pigs | 25 (oral) | 17.23 - 17.65 | Mean ± SEM | agriscitech.eucabidigitallibrary.org |

| Ducks | - | 5.18 | Comparable to chickens | frontiersin.org | |

| Chickens | 5 (i.m.) | AUC24h values provided in source | frontiersin.org | ||

| Chickens | 40 (i.m.) | AUC24h values provided in source | frontiersin.org | ||

| Chickens | 80 (i.m.) | AUC24h values provided in source | frontiersin.org | ||

| Broiler Chickens | - | 294.5 ± 63.3 (h·ng/mL) | AUClast, AFB1-unexposed | nih.gov | |

| Absolute Bioavailability (F%) | Pigs | Oral | >90% | europa.eudefra.gov.ukeuropa.eu | |

| Chickens | Oral | 70-95% | defra.gov.ukeuropa.eunoahcompendium.co.ukdechra.co.ukhpra.ie | ||

| Tilapia | Oral | ~97.1% | researchgate.net |

Pharmacodynamic Modeling and Indices Development for Tiamulin Fumarate (e.g., AUC24h/MIC as a Surrogate Index)

Pharmacodynamic (PD) modeling for Tiamulin Fumarate has consistently identified the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC24h/MIC) as the most relevant pharmacokinetic/pharmacodynamic index for predicting its antimicrobial efficacy nih.govfrontiersin.orgnih.govasm.org. This index is particularly significant for pleuromutilin (B8085454) antibiotics, including Tiamulin Fumarate, which exhibit time- and concentration-dependent antimicrobial effects nih.govnih.gov. The relationship between the AUC24h/MIC ratio and the antibacterial effect is often described using a sigmoid Emax model nih.govfrontiersin.orgnih.gov.

Studies have determined specific AUC24h/MIC target values for different levels of antimicrobial activity against key pathogens. For instance, in an experimental intratracheal infection model of Mycoplasma gallisepticum in chickens, the AUC24h/MIC values correlated well with the in vivo antibacterial efficacy frontiersin.orgnih.gov. The following table summarizes the AUC24h/MIC values required for various effects against M. gallisepticum strain S6 (MIC = 0.03 µg/mL):

| Effect (Reduction in M. gallisepticum count) | AUC24h/MIC (h) |

| Mycoplasmastasis (0 log10 ccu/mL reduction) | 98.98 frontiersin.org, 124 nih.gov |

| 1 log10 ccu/mL reduction | 206.56 frontiersin.org, 205 nih.gov |

| 2 log10 ccu/mL reduction | 382.58 frontiersin.org, 327 nih.gov |

Another study investigating Tiamulin Fumarate against Mycoplasma anatis strain 1340 (MIC = 0.06 μg/mL) in ducks estimated an AUC24h/MIC of 122.2 hours for mycoplasmacidal action (2 log10 equivalent reduction in mycoplasma count) nih.gov. These findings underscore the importance of achieving specific AUC24h/MIC targets to ensure effective treatment outcomes.

Research into Interspecies Pharmacokinetic Variability of Tiamulin Fumarate

Research has revealed significant interspecies variability in the pharmacokinetic profiles of Tiamulin Fumarate across different animal species, including pigs, chickens, ducks, geese, goats, ewes, cows, calves, and dogs nih.govnuevo-group.comeuropa.euunipi.itnih.govnih.govveyongpharma.com. This variability can be attributed to differences in drug absorption, distribution, metabolism, and excretion (ADME) pathways, as well as factors such as administration method, age, weight, and diet nih.govunipi.it.

Tiamulin Fumarate is generally well absorbed after oral administration, with absorption rates reported to be over 85-90% in pigs, and detectable in blood within 30 minutes nuevo-group.comeuropa.eunih.govveyongpharma.com. Peak plasma concentrations (Cmax) typically occur between 2 to 4 hours post-administration in pigs nuevo-group.comnih.govveyongpharma.com. The drug exhibits extensive tissue distribution, with high concentrations observed in the lungs, liver, and kidneys, which are sites of excretion and action nuevo-group.comeuropa.eumdpi.comveyongpharma.com.

Metabolism of Tiamulin Fumarate is extensive, primarily occurring in the liver through processes such as hydroxylation, N-dealkylation, oxidation, and sulfoxidation nuevo-group.comnih.gov. Approximately 16 to 25 metabolites have been identified, with most possessing little to no antibacterial activity nuevo-group.comnih.govveyongpharma.com. The major route of elimination is through bile into feces (70-85%), with the remaining portion excreted via urine (15-30%) nuevo-group.comeuropa.eunih.govveyongpharma.com.

Comparative pharmacokinetic data highlight these interspecies differences. For example, half-life values for Tiamulin Fumarate vary considerably:

Ducks: 3.54 to 6.34 hours (oral administration) nih.govresearchgate.net

Chickens: 4.23 hours (oral administration) unipi.it

Geese: 3.13 hours (single oral dose) to 2.62 hours (multiple oral doses) unipi.it

Dogs: 4.7 hours nih.gov

The following table provides a comparison of key pharmacokinetic parameters (Cmax and AUC) for Tiamulin Fumarate in different avian species after oral administration, demonstrating the observed interspecies variability:

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC (mg*h/L) | Reference |

| Ducks | 30 | 0.77 | 5.55 | nih.govunipi.itresearchgate.net |

| Ducks | 60 | 2.32 | 22.83 | nih.govunipi.itresearchgate.net |

| Chicken | 40 | 0.73 | 2.36 | nih.govunipi.it |

| Geese | 60 (single) | Higher than ducks/chickens | Higher than ducks/chickens | unipi.it |

These variations in pharmacokinetic parameters across species necessitate species-specific considerations in research and development to ensure effective and safe therapeutic outcomes.

Drug Interaction Research Involving Tiamulin Fumarate

Synergistic Antimicrobial Interactions Research

Research has indicated that tiamulin (B153960) can exhibit enhanced antimicrobial activity when combined with certain other drugs. For instance, studies have shown that tiamulin demonstrates enhanced activity when administered concurrently with tetracyclines. researchgate.netnih.gov This synergistic effect can be beneficial in treating complex bacterial infections, potentially allowing for lower dosages of each drug or broader spectrum coverage.

Beyond traditional antimicrobials, some studies have explored the interaction of tiamulin with non-antibiotic compounds. For example, research investigating the interaction between tiamulin and cannabidiol (B1668261) (CBD) in human cell cultures revealed a concentration-dependent nature, with synergistic effects observed at higher tiamulin concentrations. mdpi.comdntb.gov.ua While this specific research focused on cytotoxicity in human cell lines and the potential to minimize toxic effects, it highlights the complex and sometimes unexpected synergistic interactions tiamulin can have with various substances.

Antagonistic and Adverse Pharmacological Interactions

Tiamulin fumarate (B1241708) is notably associated with significant antagonistic and adverse pharmacological interactions, particularly with certain ionophore anticoccidials. These interactions can lead to severe health consequences in animals, including mortality.

A well-documented and clinically significant interaction occurs between tiamulin and monovalent polyether ionophore anticoccidials such as monensin (B1676710), salinomycin (B1681400), and narasin (B1676957). researchgate.netnih.govdefra.gov.ukeuropa.eurooyandarou.commade-in-china.commade-in-china.comeuropa.euresearchgate.netdefra.gov.ukresearchgate.net Co-administration of tiamulin with these ionophores can result in signs indistinguishable from ionophore toxicosis, including severe growth depression, ataxia, paralysis, and even death. researchgate.netnih.govdefra.gov.ukeuropa.eurooyandarou.commade-in-china.commade-in-china.comeuropa.euresearchgate.netdefra.gov.uk This adverse interaction is dose-related, with therapeutic levels of tiamulin causing strong interactions, while low doses may not interact. researchgate.netnih.gov

For example, studies in pigs have shown that concurrent administration of salinomycin with therapeutic levels of tiamulin, whether in drinking water, feed, or via injection, led to severe clinical signs of ionophore poisoning within 24 hours. popline.org Similarly, an outbreak of subacute tiamulin-monensin toxicosis was reported in commercial brown pullets, leading to a drastic decline in feed and water consumption and increased mortality. researchgate.net

It is generally recommended that animals should not receive products containing monensin, salinomycin, or narasin during, or for at least 7 days before or after, treatment with tiamulin. defra.gov.ukeuropa.eurooyandarou.comeuropa.eudefra.gov.uk If signs of an interaction occur, immediate cessation of both tiamulin-medicated water and ionophore-contaminated feed is crucial. defra.gov.ukeuropa.eueuropa.eudefra.gov.uk

Conversely, some ionophore anticoccidials appear to be compatible with tiamulin. Concomitant use of tiamulin with divalent ionophore anticoccidials like lasalocid (B1674520) and semduramicin (B57454) generally does not appear to cause any interaction. researchgate.netnih.govdefra.gov.uk However, maduramicin (B1675897) may lead to mild to moderate, transient growth depression in chickens, with recovery typically occurring within 3-5 days following tiamulin withdrawal. researchgate.netdefra.gov.uk

Here's a summary of known interactions with ionophore anticoccidials:

Beyond ionophores, tiamulin's interactions with other veterinary pharmaceuticals are also considered. Tiamulin can have antagonistic effects when combined with antibiotics that bind to the 50S subunit of bacterial ribosomes. made-in-china.com This suggests a potential for reduced efficacy when co-administered with other protein synthesis inhibitors that share this binding site.

Conversely, some combinations have shown beneficial outcomes. For instance, combining tiamulin with aureomycin (chlortetracycline) at a 1:4 ratio has been effective in treating swine bacterial enteritis, bacterial pneumonia, and treponemal swine dysentery, with significant effects on pneumonia caused by mixed infections involving Mycoplasma pneumoniae, Bordetella bronchoseptica, and Pasteurella multocida. made-in-china.com

Mechanistic Elucidation of Tiamulin Fumarate Drug Interactions (e.g., metabolic interference, enzyme inhibition)

The primary mechanism underlying the severe adverse interactions between tiamulin and certain ionophore anticoccidials is metabolic interference, specifically the inhibition of cytochrome P450 (CYP) enzymes. Tiamulin is a potent inhibitor of CYP3A enzymes. mdpi.comresearchgate.netnih.gov Since many ionophores, including monensin and salinomycin, are metabolized by these CYP3A enzymes, co-administration with tiamulin leads to a reduced metabolic conversion and excretion of the ionophores. researchgate.netnih.govmdpi.comresearchgate.netnih.gov

This delayed biotransformation and excretion result in an accumulation of ionophores in the liver and other tissues, leading to clinical signs of intoxication, which can be fatal. researchgate.netnih.govresearchgate.net The narrow safety margin of ionophores in poultry further exacerbates the risk of toxicity when their metabolism is inhibited by tiamulin. researchgate.net Studies have demonstrated that tiamulin affects liver cytochrome P450 activity by inhibiting the N-demethylation of ethylmorphine and the hydroxylation of testosterone, with selective inhibition of CYP4503A subfamily enzymes. mdpi.comnih.gov The formation of a stable metabolic intermediate complex with cytochrome P450 can at least partly explain the observed interactions. nih.gov

The concentration-dependent nature of tiamulin's interactions, as observed in studies with cannabidiol, further underscores the complexity of its metabolic profile and potential for varied outcomes depending on the specific drug and its concentration. mdpi.comdntb.gov.ua

Advanced Analytical Methodologies for Tiamulin Fumarate

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are central to the quantitative analysis of tiamulin (B153960) fumarate (B1241708), offering high selectivity and sensitivity for its determination.

HPLC is a well-established technique for the quantitative analysis of tiamulin fumarate in various matrices. Early applications of HPLC focused on determining tiamulin hydrogen fumarate in animal feeds. These methods often employed extraction with ethyl acetate (B1210297) in hexane (B92381), followed by back-extraction into tartaric acid solution for column introduction. Due to the low ultraviolet absorption of tiamulin, large injection volumes, up to 3 mL, were sometimes necessary to achieve suitable quantification responses without significant peak broadening or distortion. psu.edursc.org

More recent HPLC methods for tiamulin residue in biological samples, such as pork and chicken, have utilized C18 columns with mobile phases like a mixture of 80% acetonitrile (B52724) and 1% ammonium (B1175870) carbonate (90:10, v/v), detected at 210 nm. jfda-online.com Another method for medicated feed employed a mobile phase of methanol (B129727), acetonitrile, and 1% ammonium carbonate solution (50:25:25) with UV detection at 212 nm. nml.gov.np For honey samples, a liquid chromatography method with diode array or electrospray ionization mass spectrometry detection (LC-DAD-ESI-MS) used a C18 column with methanol and 0.1% ammonium carbonate in water (30:70, v/v) in isocratic mode. researchgate.net

UHPLC-MS/MS stands out for its enhanced sensitivity, speed, and selectivity, making it particularly suitable for complex biological and environmental matrices. Stability-indicating UHPLC-UV methods have been developed for tiamulin fumarate, utilizing an isocratic elution with a mobile phase of 0.1% aqueous ortho-phosphoric acid (pH 3.5 ± 0.5) and methanol (20:80, v/v), with UV detection at 210 nm. researchgate.netsdiarticle4.comjournalirjpac.com

UHPLC-MS/MS has been successfully applied for the quantification of tiamulin in sow milk and piglet serum. nih.govmdpi.com In these applications, the method demonstrated high sensitivity, satisfactory recovery, and precision, with good linearity (r² > 0.999) across relevant concentration ranges. nih.govmdpi.com This technique is also used for the simultaneous determination of tiamulin and its metabolites in tissues like crucian carp (B13450389), employing systems coupled with hybrid Q-TOF/MS. frontiersin.org For environmental samples such as swine wastewater, LC-MS and LC-MS/MS are commonly used due to their high sensitivity and selectivity, especially when dealing with trace levels of antibiotics. core.ac.uk

TLC-densitometry offers a simpler, yet effective, chromatographic approach for the determination of tiamulin fumarate, particularly useful for stability studies. A developed stability-indicating TLC-densitometric method uses a mobile phase composed of methanol: pentanol: ethyl acetate: 16.5% ammonia (B1221849) (5:4:2:4, by volume). TLC plates are typically scanned densitometrically at 220 nm. Tiamulin fumarate and its acidic and oxidative degradants exhibit distinct Rf values (e.g., 0.58 for tiamulin F, 0.48 for acidic degradants, and 0.74 for oxidative degradants at 220 nm). Post-separation, plates can be sprayed with 16% sulfuric acid and heated to enhance visualization, with the intact drug appearing as a yellow band scanned at 450 nm. researchgate.netsdiarticle4.comjournalirjpac.comresearchgate.net

Sample Preparation and Extraction Protocols for Diverse Biological and Environmental Matrices

Effective sample preparation is critical for accurate tiamulin fumarate analysis, given the diverse and often complex nature of matrices.

Animal Feeds : For feed premixes, tiamulin hydrogen fumarate is extracted with a solution of ethyl acetate in hexane (25% v/v) in the presence of 1% m/V sodium carbonate solution. The tiamulin base is then back-extracted into 0.1% m/V tartaric acid solution. psu.edursc.orgoup.com Another approach for medicated feed involves extraction with water, with double extraction cycles improving recoveries. researchgate.net

Biological Tissues (Pork, Chicken, Piglets, Sows, Fish) :

For pork and chicken, samples are extracted with acetonitrile, followed by liquid-liquid partition and n-hexane extraction. Further purification can involve Bond Elut C18 cartridges. jfda-online.com

In sow milk, tiamulin extraction involves depositing 2 mL of milk into a tube, adding an internal standard, and extracting with 8 mL of acetonitrile. The mixture is vortexed, centrifuged, and the supernatant is evaporated to dryness under a nitrogen stream. nih.govmdpi.com

For serum samples, 400 µL of 0.5% formic acid is added, vortexed, and centrifuged through nanosep tubes. mdpi.com

In general tissue analysis (e.g., pigs, rabbits, birds), samples are finely ground and stored. Extraction can involve 2 g of homogenized tissue with 10 mL of McIlvaine–EDTA buffer. nih.gov Other methods describe extraction with acetone-tetrahydrofuran, followed by separation of the organic layer with dichloromethane, evaporation, and dilution in methanol-1-heptane sulfonic acid. researchgate.net

For crucian carp tissues, a homogeneous sample is weighed, an internal standard is added, followed by 2% formic acid-acetonitrile, vortexing, and ultrasonic extraction. frontiersin.org

Environmental Matrices (Swine Wastewater) : Solid-phase extraction (SPE) procedures are commonly employed to pre-concentrate and extract antibiotics from aqueous matrices. Hydrophilic-lipophilic balance (HLB) cartridges are often preferred due to their good retention and recovery for both polar and non-polar compounds. core.ac.uk Sample preparation for swine wastewater includes centrifuging, adjusting pH with H₂SO₄ to 2.5–3.0, and filtering through 0.45-µm glass fiber filters. core.ac.uk

Honey : Solid-phase extraction (SPE) on polymeric cartridges is used for the isolation of tiamulin from honey samples diluted in an aqueous solution of tartaric acid. researchgate.net

Method Validation and Performance Characteristics (e.g., linearity, accuracy, precision, limits of detection and quantification, recovery)

Analytical methods for tiamulin fumarate are rigorously validated according to guidelines, ensuring their reliability and suitability for intended use. Key validation parameters include:

Linearity : The ability of a method to produce results directly proportional to the analyte concentration within a specified range. For UHPLC-UV methods, linearity for tiamulin fumarate has been reported in the range of 0.5-10.0 µg/mL. researchgate.netsdiarticle4.comjournalirjpac.com For TLC-densitometry, linearity was observed in the range of 1.0-10.0 µ g/band . researchgate.netsdiarticle4.comjournalirjpac.com UHPLC-MS/MS methods show good linear responses with r² > 0.999 for milk (1–500 µg/L and 500–2000 µg/L) and serum (1–300 µg/L). nih.govmdpi.com HPLC methods have demonstrated linearity with R² = 0.9995 for concentrations of 0.5-8.0 ppm. jfda-online.com

Accuracy : The closeness of agreement between a measured value and the true value. Mean accuracy for UHPLC-UV methods was reported as 100.40% ± 0.71. researchgate.netsdiarticle4.comjournalirjpac.com For TLC-densitometry, mean accuracy was 100.27% ± 1.47 at 220 nm and 99.93% ± 1.38 at 450 nm. researchgate.netsdiarticle4.comjournalirjpac.com

Precision : The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This includes repeatability (intra-day precision) and reproducibility (inter-day precision). researchgate.netjocpr.com

Limits of Detection (LOD) and Quantification (LOQ) :

LOD : The lowest concentration of an analyte that can be detected, but not necessarily quantified. certified-laboratories.comchromatographyonline.com

LOQ : The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. certified-laboratories.comchromatographyonline.com

For HPLC methods, a detection limit of 0.025 ppm has been reported for tiamulin in pork and chicken. jfda-online.com For LC/MS, lower limits of quantification for tiamulin in meat can be as low as 2 ng/g. researchgate.net LOD and LOQ are often determined using signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve. chromatographyonline.com

Recovery : The proportion of the analyte that is extracted from the sample matrix. HPLC methods for tiamulin in animal feeds have shown good recoveries. psu.edu Recoveries of tiamulin spiked in chicken and pork samples ranged from 84.3% to 97.0% and 87.9% to 105.9%, respectively. jfda-online.com Mean recovery for UHPLC was 100.55% ± 0.93, and for TLC-densitometry, it was 100.62% ± 1.48 at 220 nm and 99.78% ± 1.15 at 450 nm. researchgate.net Average analyte recoveries for LC-DAD-ESI-MS in honey were 88% to 106%. researchgate.net

Here is a summary of typical validation parameters for Tiamulin Fumarate analytical methods:

| Parameter | UHPLC-UV/MS/MS (Example) researchgate.netsdiarticle4.comjournalirjpac.comnih.govmdpi.com | TLC-Densitometry (Example) researchgate.netsdiarticle4.comjournalirjpac.com | HPLC (Example) jfda-online.com |

| Linearity Range | 0.5-10.0 µg/mL (UV); r² > 0.999 (MS/MS) | 1.0-10.0 µ g/band | 0.5-8.0 ppm (R²=0.9995) |

| Mean Accuracy | 100.40% ± 0.71 | 100.27% ± 1.47 (220 nm) | 84.3-105.9% (Recovery) |

| 99.93% ± 1.38 (450 nm) | |||

| Recovery | 100.55% ± 0.93 (UHPLC) researchgate.net | 100.62% ± 1.48 (220 nm) researchgate.net | 84.3-97.0% (chicken) jfda-online.com |

| 99.78% ± 1.15 (450 nm) researchgate.net | 87.9-105.9% (pork) jfda-online.com | ||

| LOD | Not explicitly stated, sensitive | Not explicitly stated | 0.025 ppm jfda-online.com |

| LOQ | Not explicitly stated, sensitive | Not explicitly stated | Not explicitly stated |

Stability-Indicating Analytical Methods for Tiamulin Fumarate

Stability-indicating methods are crucial for monitoring the degradation of tiamulin fumarate and quantifying the active drug in the presence of its degradation products. Two novel stability-indicating methods have been developed for tiamulin fumarate: UHPLC-UV and TLC-densitometry. researchgate.netsdiarticle4.comjournalirjpac.com These methods are designed to effectively separate tiamulin from its acidic and oxidative degradants, ensuring accurate quantification of the intact drug even when degradation products are present. researchgate.netsdiarticle4.comjournalirjpac.com For instance, the TLC-densitometric method clearly distinguishes tiamulin from its degradation products based on their distinct Rf values and responses at different wavelengths. researchgate.netsdiarticle4.comjournalirjpac.comresearchgate.net Similarly, the UHPLC-UV method achieves efficient separation of tiamulin from its degradation products using specific mobile phase compositions and UV detection. researchgate.netsdiarticle4.comjournalirjpac.com An older HPLC method was also described as stability-indicating for tiamulin hydrogen fumarate in animal feeds. psu.edursc.org

Environmental Fate Research of Tiamulin Fumarate

Pathways of Environmental Introduction and Dissemination

Tiamulin (B153960) fumarate (B1241708), a pleuromutilin (B8085454) antibiotic used exclusively in veterinary medicine, enters the environment primarily through the excrement of treated livestock. nih.govnih.govmdpi.com Following oral administration, a significant portion of the tiamulin dose is metabolized, but a mixture of the parent compound and various metabolites is excreted in both urine and feces. nih.govmdpi.com In swine, approximately 65% of an administered dose is eliminated in the feces and 35% in the urine. nih.gov Only a small fraction, between 0.3% and 0.5%, of the parent tiamulin is excreted unchanged in the urine. mdpi.com

The primary route of dissemination into the wider environment is through the agricultural practice of spreading manure from treated animals onto land as fertilizer. nih.govresearchgate.netnih.gov This introduces tiamulin fumarate and its residues directly into the soil ecosystem. Another potential, though less significant, pathway for environmental introduction is through accidental spillage of medicated feed during storage, transportation, or use on farms.

Once in the terrestrial environment, tiamulin fumarate can be further disseminated through surface runoff from agricultural fields, particularly after rainfall events. This runoff can carry the compound into adjacent aquatic ecosystems, including ditches, streams, and rivers, leading to the contamination of surface water and sediments. nih.gov The presence of tiamulin has been detected in river samples and even in shallow groundwater, indicating its potential for environmental mobility under certain conditions. nih.gov

Environmental Persistence and Degradability Studies

The environmental persistence of tiamulin fumarate is highly variable and dependent on the specific environmental compartment and prevailing conditions, with research showing conflicting degradation rates.

In soil, studies indicate that biodegradation is a significant degradation pathway. nih.gov One laboratory study investigating the persistence of several antibiotics in soil reported a half-life of 16 days for tiamulin under aerobic conditions, following first-order kinetics. nih.govresearchgate.net Another study noted that in agricultural soil under aerobic conditions, the half-life of tiamulin with an initial concentration of 2000 μg/kg was 16 days, with degradation continuing for over two months. nih.gov

Conversely, in anaerobic environments such as liquid manure storage tanks, tiamulin has been shown to be highly persistent. One study found that the concentration of tiamulin in liquid manure remained unchanged over a 180-day period, indicating no significant degradation under these conditions. nih.govresearchgate.net This lack of degradation in stored manure suggests that when this manure is applied to land, the initial concentration of the antibiotic has not been reduced.

Abiotic degradation processes also play a role in the environmental fate of tiamulin fumarate. The compound is susceptible to hydrolysis, particularly under alkaline conditions. The estimated hydrolysis half-life is 180 days at a pH of 7 and decreases to 18 days at a pH of 8. nih.gov Tiamulin may also be susceptible to direct photolysis by sunlight as it contains chromophores that absorb light at wavelengths greater than 290 nm. nih.gov

However, some research suggests that abiotic degradation is minimal. nih.gov Studies on enriched bacterial consortia from swine wastewater have demonstrated that tiamulin can be efficiently biodegraded under aerobic conditions, with half-lives as short as 4.5 to 15.7 hours, indicating that microbial adaptation can lead to rapid degradation. nih.gov

Table 1: Degradation Half-life of Tiamulin Fumarate in Different Environmental Conditions

| Environmental Matrix | Condition | Half-life (t½) | Reference(s) |

|---|---|---|---|

| Soil | Aerobic | 16 days | nih.govresearchgate.net |

| Liquid Manure | Anaerobic | >180 days | nih.govresearchgate.net |

| Water (pH 7) | Hydrolysis | 180 days | nih.gov |

| Water (pH 8) | Hydrolysis | 18 days | nih.gov |

Soil Mobility and Leaching Potential Research